5-(2-Bromo-4-methylphenyl)thiazol-2-amine
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Overview
Description
5-(2-Bromo-4-methylphenyl)thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to the thiazole ring. It is a white crystalline solid with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine typically involves the reaction of 2-bromo-4-methylphenyl isothiocyanate with thiourea. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-methylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
5-(2-Bromo-4-methylphenyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but with different substitution patterns on the phenyl ring.
5-Bromo-4-methyl-1,3-thiazol-2-amine: Another thiazole derivative with a different substitution pattern.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Contains a methoxy group instead of a methyl group on the phenyl ring
Uniqueness
5-(2-Bromo-4-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9BrN2S |
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Molecular Weight |
269.16 g/mol |
IUPAC Name |
5-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
JAJZJNRYSRHTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
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